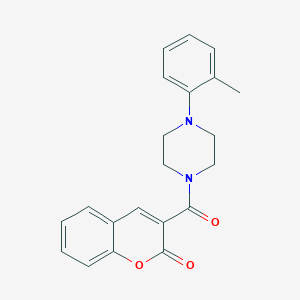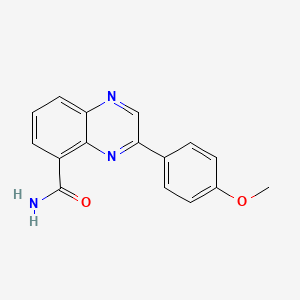
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)quinoxaline-5-carboxamide: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and pharmaceutical applications . This particular compound features a quinoxaline core substituted with a 4-methoxyphenyl group and a carboxamide group at the 5-position, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide typically involves the following steps :
Starting Material: The synthesis begins with commercially available 2,3-diaminobenzoic acid.
Cyclization: The 2,3-diaminobenzoic acid undergoes cyclization with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the quinoxaline ring.
Carboxamide Formation: The resulting quinoxaline derivative is then reacted with an appropriate carboxylating agent to introduce the carboxamide group at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It is explored for its potential in organic electronics and photonics.
Biology and Medicine:
Antibacterial Activity: The compound exhibits significant antibacterial activity against various bacterial strains, making it a potential candidate for antibiotic development.
Anticancer Activity: It has shown promise in inhibiting the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
Industry:
Pharmaceuticals: The compound is used in the development of new drugs due to its diverse biological activities.
Agriculture: It may be explored for use in agrochemicals to protect crops from bacterial infections.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)quinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways :
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes, leading to bacterial cell death.
Anticancer Activity: It interferes with cell cycle progression and induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,3-Dihydroxyquinoxaline-5-carboxamide
- 2,3-Dimethoxyquinoxaline-5-carboxamide
- 3-Amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide
Comparison:
- Unique Substituents: The presence of the 4-methoxyphenyl group and the carboxamide group at the 5-position distinguishes 3-(4-methoxyphenyl)quinoxaline-5-carboxamide from other quinoxaline derivatives .
- Biological Activity: The specific substituents contribute to its enhanced antibacterial and anticancer activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-21-11-7-5-10(6-8-11)14-9-18-13-4-2-3-12(16(17)20)15(13)19-14/h2-9H,1H3,(H2,17,20) |
Clé InChI |
XLKSSLKAULIQEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)


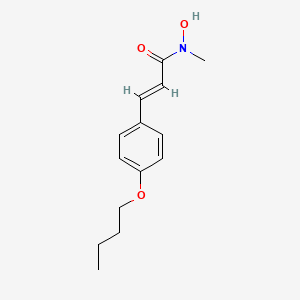
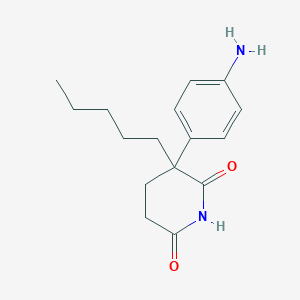
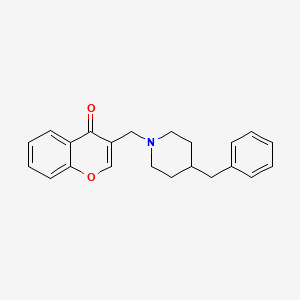
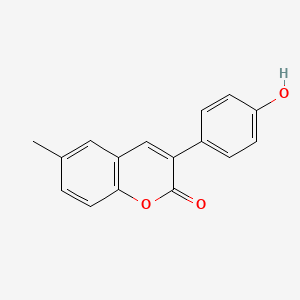
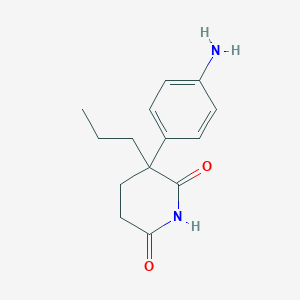
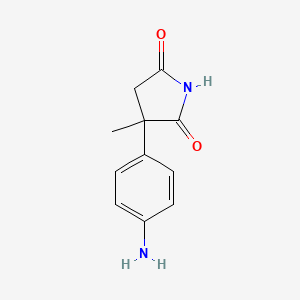
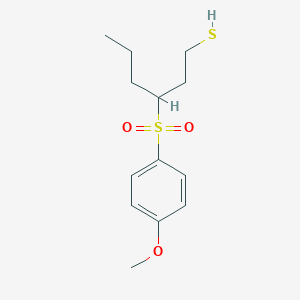
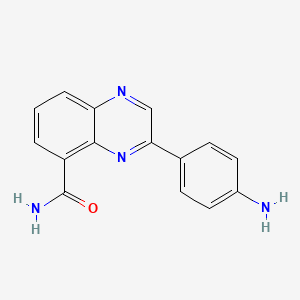

![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
